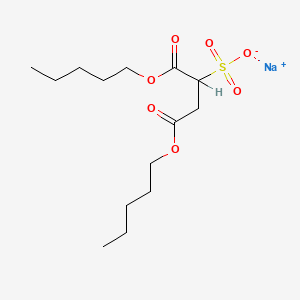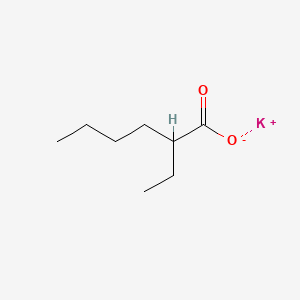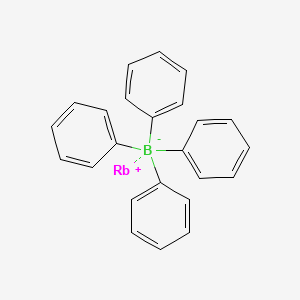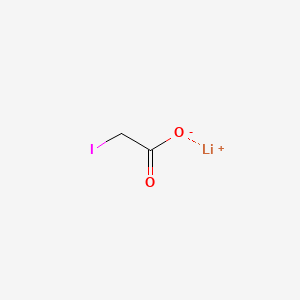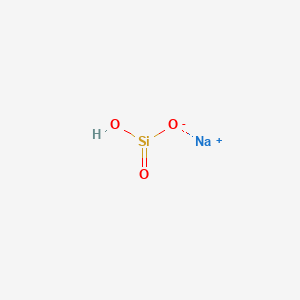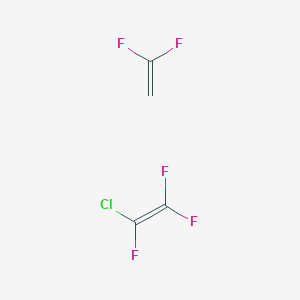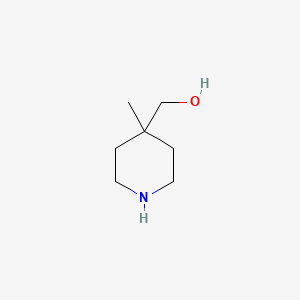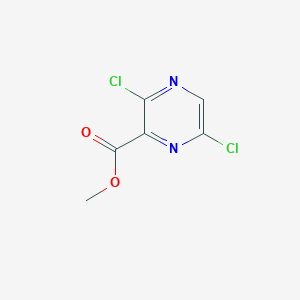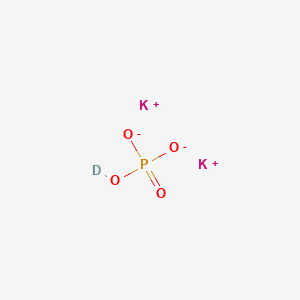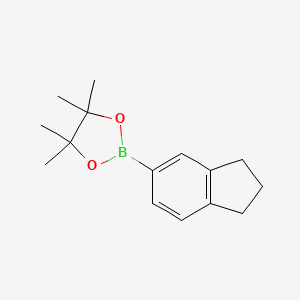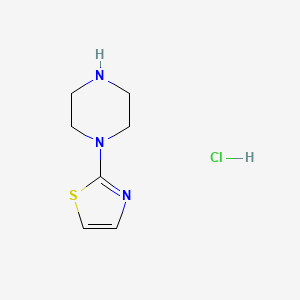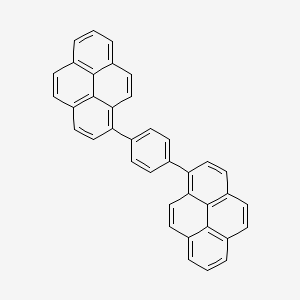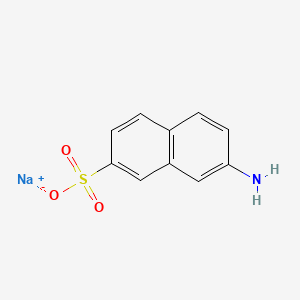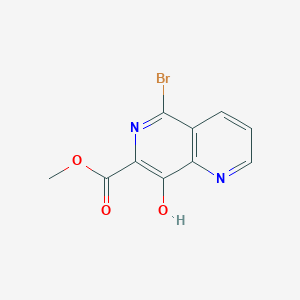
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate” is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .
Chemical Reactions Analysis
“Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate” has been used in various chemical reactions, particularly in the synthesis of monoarylated and diarylated-1,6-naphthyridines .
Physical And Chemical Properties Analysis
“Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate” has a molecular weight of 283.08 g/mol . Further physical and chemical properties are not explicitly mentioned in the available literature.
Applications De Recherche Scientifique
“Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate” is a complex chemical compound used extensively in scientific research due to its diverse applications. It belongs to a class of compounds known as 1,5-naphthyridines .
1,5-Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
For example, one study mentioned the preparation of Eu(III) complexes with tridentate ligands, such as 8-hydroxy-1,5-naphthyridine-2-carboxylic acid . This could potentially be a method of application for “Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate”, given its structural similarity.
-
Anticancer Activity : This compound has shown potential in the field of oncology. It has been found to exhibit anticancer properties . The exact mechanisms of action are not fully understood, but it is believed that the compound may interfere with the growth and proliferation of cancer cells .
-
Anti-HIV Activity : The compound has shown potential as an anti-HIV agent . It may inhibit the replication of the HIV virus, although the exact mechanisms of action are not fully understood .
-
Antimicrobial Activity : This compound has demonstrated antimicrobial properties . It may be effective against a variety of bacteria and fungi, making it a potential candidate for the development of new antimicrobial drugs .
-
Analgesic Activity : The compound has shown potential as an analgesic . It may help to relieve pain, although the exact mechanisms of action are not fully understood .
-
Anti-inflammatory Activity : This compound has demonstrated anti-inflammatory properties . It may help to reduce inflammation, making it a potential candidate for the treatment of various inflammatory conditions .
-
Antioxidant Activity : This compound has shown potential as an antioxidant . It may help to protect cells from damage caused by free radicals, which are harmful molecules that can lead to various health problems .
-
Neurological Disorders : This compound has shown potential in the field of neurology. It may be used in drug development for various neurological disorders, although the exact mechanisms of action are not fully understood.
-
Inflammation : This compound has demonstrated anti-inflammatory properties. It may help to reduce inflammation, making it a potential candidate for the treatment of various inflammatory conditions.
-
Drug Development : This compound is used in drug development. It may be used to develop new drugs for various conditions, including cancer and inflammation.
-
Metal Complexes : One study mentioned the preparation of Eu(III) complexes with tridentate ligands, such as 8-hydroxy-1,5-naphthyridine-2-carboxylic acid . This could potentially be a method of application for “Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate”, given its structural similarity .
-
Photophysical Applications : Naphthyridines, including “Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate”, are widely used in photophysical applications . They may be used in the development of new materials with unique optical properties .
-
Industrial Endeavors : Naphthyridines are used in various industrial endeavors . They may be used in the development of new materials and technologies .
Propriétés
IUPAC Name |
methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10(15)7-8(14)6-5(9(11)13-7)3-2-4-12-6/h2-4,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEOXNRPYVCORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=N2)C(=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625028 | |
| Record name | Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |
CAS RN |
410544-37-5 | |
| Record name | Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

